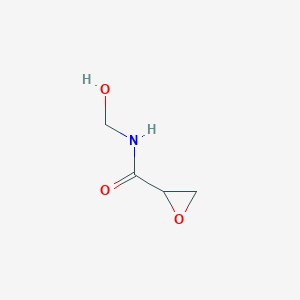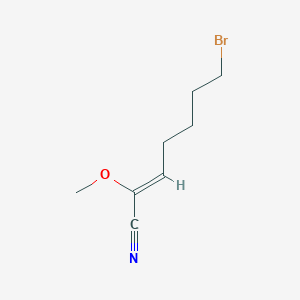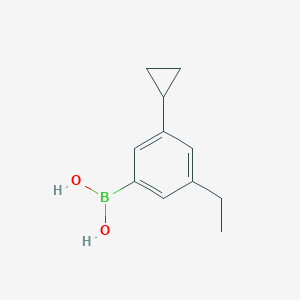
(3-Cyclopropyl-5-ethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-5-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl and ethyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of arylboronic acids, including this compound, often employs continuous flow processes. These methods allow for the efficient handling of reactive intermediates and can achieve high throughput with consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropyl-5-ethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Amidation: Boronic acids can catalyze the formation of amides from carboxylic acids and amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Amidation: Boronic acids themselves act as catalysts in the presence of amines and carboxylic acids.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Scientific Research Applications
(3-Cyclopropyl-5-ethylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism by which (3-Cyclopropyl-5-ethylphenyl)boronic acid exerts its effects is through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . Additionally, in biological systems, boronic acids can inhibit enzymes by forming covalent complexes with active site residues .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (3-Cyclopropyl-5-ethylphenyl)boronic acid is unique due to the presence of both cyclopropyl and ethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C11H15BO2 |
|---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
(3-cyclopropyl-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-2-8-5-10(9-3-4-9)7-11(6-8)12(13)14/h5-7,9,13-14H,2-4H2,1H3 |
InChI Key |
VBURNTLBUIBFBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


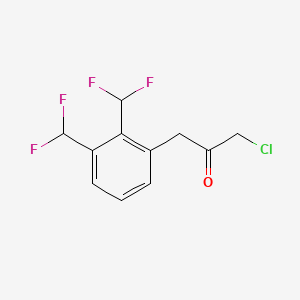
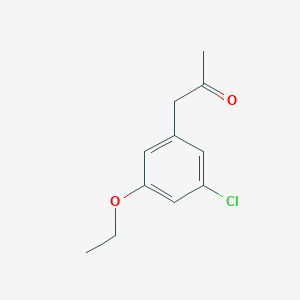
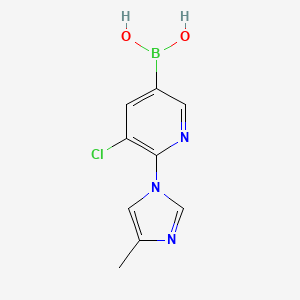
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
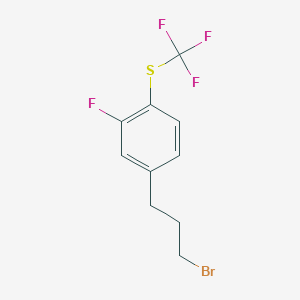


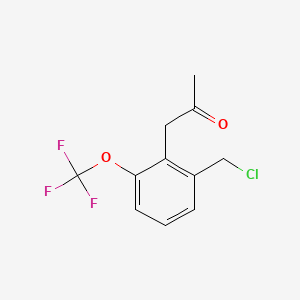
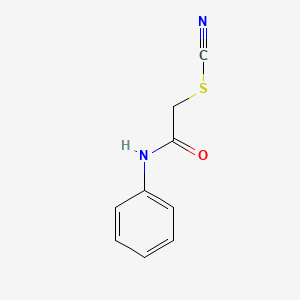
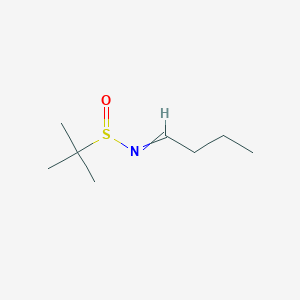
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
